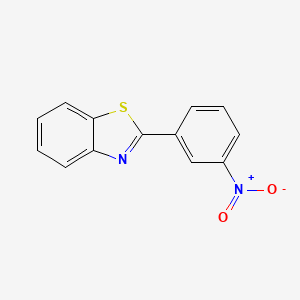

2-(3-Nitrophenyl)-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-15(17)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)18-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYLRZBOTOWMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349875 | |

| Record name | 2-(3-nitrophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-33-3 | |

| Record name | 2-(3-Nitrophenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22868-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-nitrophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Approaches to Synthesis

The construction of the 2-(3-nitrophenyl)-1,3-benzothiazole scaffold primarily involves the formation of the thiazole (B1198619) ring fused to a benzene (B151609) backbone. The most common and direct method is the condensation of 2-aminothiophenol (B119425) with a carbonyl-containing compound, in this case, 3-nitrobenzaldehyde (B41214) or its derivatives. mdpi.comindexcopernicus.comresearchgate.net

Classical syntheses of 2-aryl-benzothiazoles, including the nitro-substituted target compound, often involve discrete, sequential steps. These strategies provide control over the reaction at each stage but can be less efficient in terms of time, resources, and atom economy.

A representative multi-step synthesis of this compound involves two primary stages:

Synthesis of 2-Aminothiophenol: The key precursor, 2-aminothiophenol, is not always commercially available and often needs to be synthesized. A common method involves the reduction of 2-nitrobenzenesulfonyl chloride or di-(o-nitrophenyl) disulfide with a reducing agent like zinc dust in an acidic medium. rsc.orgnih.gov Another route starts from aniline (B41778), which is reacted with carbon disulfide, followed by hydrolysis of the resulting mercaptobenzothiazole. rsc.org

Condensation and Cyclization: The prepared 2-aminothiophenol is then reacted with 3-nitrobenzaldehyde. This condensation typically requires a catalyst and/or an oxidizing agent to facilitate the cyclization and subsequent aromatization to the final benzothiazole (B30560) ring system. mdpi.comresearchgate.net

Another classical approach is the Jacobsen cyclization . In this method, a precursor N-(phenyl)thiobenzamide, specifically N-(3-nitrophenyl)thiobenzamide, undergoes an oxidative cyclization to form the benzothiazole ring. researchgate.netresearchgate.netresearchgate.netnih.gov This often involves preparing the thiobenzanilide (B1581041) in a separate step by treating the corresponding benzanilide (B160483) with a thionating agent like Lawesson's reagent, followed by cyclization using an oxidant such as potassium ferricyanide. indexcopernicus.comresearchgate.net

Table 1: Overview of Selected Multi-Step Synthesis Strategies for 2-Aryl-Benzothiazoles

| Strategy | Key Precursors | Key Steps | Typical Reagents/Conditions | Reference |

|---|---|---|---|---|

| Condensation via Precursor Synthesis | Aniline, Carbon Disulfide, 3-Nitrobenzaldehyde | 1. Synthesis of 2-mercaptobenzothiazole. 2. Hydrolysis to 2-aminothiophenol. 3. Condensation with aldehyde. | 1. CS₂; 2. Hydrolysis; 3. Oxidant (e.g., air, H₂O₂) | rsc.org |

| Jacobsen Cyclization | 3-Nitrobenzanilide | 1. Thionation to form thiobenzanilide. 2. Oxidative intramolecular cyclization. | 1. Lawesson's Reagent; 2. K₃[Fe(CN)₆], NaOH | indexcopernicus.comresearchgate.netnih.gov |

| Condensation with Benzoic Acid Derivative | 2-Aminothiophenol, 3-Nitrobenzoic Acid | Condensation and dehydration/cyclization. | Polyphosphoric Acid (PPA) at high temp. (e.g., 220-250°C) | nih.gov |

To improve efficiency, reduce waste, and simplify procedures, numerous one-pot syntheses have been developed. In these methods, 2-aminothiophenol and 3-nitrobenzaldehyde (or other precursors) are combined in a single reaction vessel to yield this compound directly. These reactions are often facilitated by catalysts, alternative energy sources, or unique solvent systems.

Catalyst-free systems have been reported, where a mixture of 2-aminothiophenol and an aryl aldehyde in a suitable oxidant system like air/DMSO proceeds to the product in good yields. mdpi.com However, the use of catalysts typically enhances reaction rates and yields significantly. A wide array of catalysts have been employed, including:

Simple Acid/Oxidant Systems: A mixture of H₂O₂/HCl in ethanol (B145695) provides the target compounds in short reaction times at room temperature. mdpi.commdpi.com

Metal-based Catalysts: Various metal catalysts, including copper (CuI, CuBr₂), zinc (ZnO NPs), and vanadium (VOSO₄), have proven effective. mdpi.comresearchgate.net For instance, a Cu(II)-containing nano-silica triazine dendrimer catalyzes the reaction with high yields in as little as 15-90 minutes. mdpi.com

Non-metal Catalysts: Iodine is known to promote the condensation efficiently. mdpi.com Other systems like K₂S₂O₈ can also mediate the oxidative condensation. mdpi.com

Ultrasound and Microwave Irradiation: The use of ultrasound or microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by providing the necessary activation energy more efficiently. researchgate.nettandfonline.comsciforum.net

Table 2: Comparison of Selected One-Pot Systems for 2-Aryl-Benzothiazole Synthesis

| Catalyst/System | Solvent | Conditions | Typical Reaction Time | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Catalyst-Free | DMSO/Air | Heating | Several hours | Good to Excellent | mdpi.com |

| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | mdpi.commdpi.com |

| Cu(II)-nano-silica | Ethanol | Reflux | 15-90 min | 87-98 | mdpi.com |

| VOSO₄ | Ethanol | Room Temp. | 40-50 min | 87-92 | mdpi.com |

| Ag₂O | Microwave | MW Irradiation (80°C) | 4-8 min | 92-98 | researchgate.net |

| FeCl₃/Montmorillonite K-10 | Methanol | Ultrasound | 0.7-5 h | 33-95 | researchgate.net |

Mechanistic Investigations of Reaction Pathways in Benzothiazole Formation

Understanding the reaction mechanism is crucial for optimizing synthetic routes and developing new methodologies. The formation of 2-aryl-benzothiazoles has been the subject of several mechanistic studies.

The most widely accepted mechanism for the reaction between 2-aminothiophenol and an aldehyde, such as 3-nitrobenzaldehyde, proceeds through several key steps:

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group (-NH₂) of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a benzothiazoline (B1199338) intermediate, often referred to as a Schiff base. researchgate.netnih.govtandfonline.comnih.gov

Intramolecular Cyclization: The sulfur atom (thiol group, -SH) of the benzothiazoline intermediate then acts as a nucleophile, attacking the imine carbon in an intramolecular cyclization step. This forms a non-aromatic heterocyclic intermediate.

Oxidation/Aromatization: The final step is the oxidation of this cyclic intermediate. The loss of two hydrogen atoms results in the formation of the stable, aromatic 1,3-benzothiazole ring system. This oxidation can be effected by various oxidants present in the reaction medium, such as molecular oxygen from the air, hydrogen peroxide, or other added oxidizing agents. mdpi.comnih.gov

In some syntheses, particularly those under visible light, an in-situ generated disulfide from 2-aminothiophenol can act as a photosensitizer, which activates molecular oxygen to generate the key oxidants for the final dehydrogenation step. nih.gov

An alternative mechanism is proposed for syntheses starting from N-arylthioamides. Mechanistic studies suggest that the thioamide can be oxidized to form a thioamidyl radical, which then undergoes a homolytic aromatic substitution (an intramolecular radical attack on the benzene ring) to form the crucial C–S bond, leading to the benzothiazole product. acs.org

While numerous reports detail synthetic conditions that lead to high yields in short timeframes, formal kinetic and thermodynamic studies providing specific rate constants or enthalpy values for the synthesis of this compound are not extensively documented in the reviewed literature.

Green Chemistry Principles in Synthetic Design of Benzothiazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to create more sustainable and environmentally friendly processes. mdpi.comnih.govairo.co.in These approaches aim to reduce waste, eliminate the use of hazardous solvents, and lower energy consumption.

Key green strategies for the synthesis of this compound and related compounds include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with benign solvents like water or glycerol (B35011). tandfonline.com Some reactions are performed "on water," leveraging the hydrophobic effect to promote the reaction.

Solvent-Free Synthesis: Eliminating solvents entirely is a primary goal of green chemistry. This has been achieved through:

Mechanochemistry: Reactants are ground together in a mortar and pestle or a ball mill. The mechanical energy is sufficient to initiate and drive the reaction to completion, often in a short time with high yields and without the need for a solvent or external heating. rsc.orgmdpi.com

Solid-Phase Synthesis: Using solid-supported catalysts, such as silica-supported sodium bisulfate or nitric acid on silica (B1680970) gel, allows for solvent-free conditions and easy separation of the catalyst by simple filtration. mdpi.commdpi.com

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique that provides rapid and uniform heating, drastically reducing reaction times and often improving yields compared to conventional heating. tandfonline.comsciforum.netresearchgate.net

Use of Recyclable Catalysts: Employing heterogeneous catalysts, such as SnP₂O₇ or various nanoparticles, allows for easy recovery (e.g., by filtration) and reuse over multiple reaction cycles, reducing cost and waste. mdpi.com

Table 3: Examples of Green Synthetic Approaches for 2-Aryl-Benzothiazoles

| Green Principle | Methodology | Key Features | Yield Range (%) | Reference |

|---|---|---|---|---|

| Solvent-Free | Mechanochemical Grinding | Catalyst-free, no work-up, short reaction time (10-60 min). | 78-94 | mdpi.com |

| Solvent-Free | SiO₂-HNO₃ Catalyst | Simple shaking, gram-scale applicability. | 83-98 | mdpi.commdpi.com |

| Alternative Energy | Microwave Irradiation | Drastic reduction in reaction time (4-8 min). | 78-96 | researchgate.nettandfonline.com |

| Green Solvent | Waste Curd Water | Utilizes a waste byproduct as a catalytic solvent under microwave conditions. | Good to Excellent | tandfonline.comtandfonline.com |

| Recyclable Catalyst | SnP₂O₇ Catalyst | Heterogeneous catalyst, reusable up to five times without loss of activity. | 87-95 | mdpi.com |

| Renewable Feedstock/Catalyst | CO₂/Alkyl Carbonic Acid | Uses CO₂ to form a transient, self-neutralizing acid catalyst. | Good to Excellent | researchgate.nettandfonline.com |

Solvent-Free and Environmentally Benign Methodologies

In recent years, the principles of green chemistry have increasingly guided the development of synthetic protocols for benzothiazole derivatives. These methods aim to minimize or eliminate the use of hazardous solvents and reagents, reduce energy consumption, and simplify purification processes.

One notable approach involves the one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives. mdpi.compharmacyjournal.in This method has been shown to produce excellent yields of benzothiazole derivatives in a short time. mdpi.compharmacyjournal.in The elimination of solvents and the use of readily available starting materials make this an economically and environmentally attractive option. mdpi.compharmacyjournal.in

Another green approach utilizes glycerol as a benign and recyclable solvent for the synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst. nih.govresearchgate.net This procedure is simple, and the products are obtained in high purity and excellent yields. nih.govresearchgate.net The use of atmospheric air serves as a natural oxidant in this process. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for the environmentally friendly production of benzothiazoles. pharmacyjournal.in For instance, the condensation of 2-aminothiophenol with various fatty acids under microwave irradiation, using P4S10 as a catalyst, provides a rapid and solvent-free route to 2-substituted benzothiazoles with high yields. mdpi.com Similarly, microwave irradiation in the presence of Acacia concinna as a biocatalyst facilitates the synthesis of 2-aryl-benzothiazoles from aryl aldehydes and 2-aminothiophenol. pharmacyjournal.in

A solvent-free reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature also provides a rapid and efficient route to benzothiazole derivatives in excellent yields. researchgate.net The simplicity of this method and the absence of solvents contribute to its green credentials. researchgate.net

| Starting Material 1 | Starting Material 2 | Conditions | Key Features |

| 2-Aminothiophenol | Benzoic acid derivatives | Solid-phase, solvent-free, molecular iodine | Economical, high yield, short reaction time mdpi.compharmacyjournal.in |

| 2-Aminothiophenols | Aromatic aldehydes | Glycerol, ambient temperature, catalyst-free | Benign solvent, high purity, excellent yields nih.govresearchgate.net |

| 2-Aminothiophenol | Fatty acids | Microwave irradiation, P4S10 catalyst, solvent-free | Rapid, high yield mdpi.com |

| 2-Aminothiophenol | Aromatic benzoyl chlorides | Solvent-free, room temperature | Rapid, excellent yields, simple researchgate.net |

Catalytic Approaches to Benzothiazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to benzothiazoles with enhanced efficiency and selectivity under milder conditions. A variety of catalysts, including metal-based and metal-free systems, have been successfully employed.

The condensation of 2-aminothiophenols with nitriles, catalyzed by copper, is an efficient method for synthesizing 2-substituted benzothiazoles. organic-chemistry.org This approach is applicable to a broad range of nitriles and provides excellent yields. organic-chemistry.org Another catalytic system involves the use of a mixture of H2O2/HCl in ethanol at room temperature for the condensation of 2-aminothiophenol with aldehydes. mdpi.com

Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org The use of water as a solvent and the reusability of the catalyst are significant advantages of this method. organic-chemistry.org

Iodine has been shown to be a versatile catalyst for the synthesis of 2-substituted benzothiazoles. It can promote the condensation of 2-aminothiophenol with aldehydes in DMF. organic-chemistry.org Furthermore, iodine can catalyze the synthesis of 2-aroylbenzothiazoles and 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones under metal-free conditions. organic-chemistry.org

Heterogeneous catalysts, such as Bi2O3 nanoparticles, have been effectively used for the synthesis of 2-substituted benzothiazoles at elevated temperatures. mdpi.com These catalysts offer the advantage of easy separation and recyclability. A catalyst engineered by conjugating Cu(II) with (MeO)3Si(CH2)3Cl, in synergy with glycerol, has also proven to be a highly efficient and resilient catalyst for benzothiazole synthesis. mdpi.com

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Key Features |

| Copper | 2-Aminobenzenethiols | Nitriles | - | Efficient, wide substrate scope, excellent yields organic-chemistry.org |

| H2O2/HCl | 2-Aminothiophenol | Aldehydes | Ethanol | Room temperature, simple mdpi.com |

| Samarium triflate | o-Amino(thio)phenols | Aldehydes | Water | Reusable catalyst, mild conditions organic-chemistry.org |

| Iodine | 2-Aminothiophenol | Aldehydes | DMF | Simple, practical organic-chemistry.org |

| Bi2O3 NPs | 2-Aminothiophenol | - | - | Heterogeneous catalyst, high yield mdpi.com |

| Cu(II)-(MeO)3Si(CH2)3Cl/Glycerol | - | - | - | Highly efficient and resilient mdpi.com |

Derivatization and Functionalization Strategies of Benzothiazole Scaffolds

The biological and material properties of this compound can be fine-tuned through chemical modifications. These derivatization strategies focus on altering the nitrophenyl moiety and introducing various substituents onto the benzothiazole ring system.

Modification of the Nitrophenyl Moiety

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into other functionalities, providing access to a wide array of derivatives. For instance, the nitro group can be reduced to an amino group, which can then be further modified. This amino group opens up possibilities for amide bond formation, sulfonamide synthesis, and other reactions.

A derivatization strategy involving 3-nitrophenylhydrazine (B1228671) (3-NPH) has been developed for the sensitive detection of various metabolites, highlighting the reactivity of the nitrophenyl group. nih.gov While not directly on the benzothiazole, this demonstrates a common chemical transformation of the nitrophenyl moiety that could be applied.

Substitution Patterns on the Benzothiazole Ring System

The benzothiazole ring itself can be functionalized to introduce a variety of substituents, which can significantly impact the compound's properties. Methods for direct C-H functionalization are of particular interest as they offer an atom-economical way to introduce new groups.

For example, iridium-catalyzed C-H borylation allows for the regioselective introduction of a boryl group onto the benzenoid ring of 2,1,3-benzothiadiazole, a related heterocyclic system. diva-portal.org This borylated intermediate can then undergo further reactions to introduce a range of functional groups. diva-portal.org Such strategies could potentially be adapted for the functionalization of the this compound ring.

The introduction of substituents at the C-2 position of the benzothiazole ring is a common strategy. nih.gov While the parent compound already has a 3-nitrophenyl group at this position, further modifications of the benzothiazole core at other positions, such as the 6-position, are frequently explored to modulate biological activity. mdpi.com For example, 6-substituted 2-aminobenzothiazoles can be synthesized and further elaborated. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzothiazoles

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including benzothiazole (B30560) derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

A ¹H NMR spectrum for 2-(3-Nitrophenyl)-1,3-benzothiazole recorded in CDCl₃ at 400 MHz shows distinct signals corresponding to the protons of the benzothiazole and nitrophenyl rings. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (nitrophenyl) | 8.93 | s | |

| H (nitrophenyl) | 8.41 | d | 7.6 |

| H (nitrophenyl) | 8.33 | dd | 8, 1.2 |

| H (benzothiazole) | 8.11 | d | 8 |

| H (benzothiazole) | 7.95 | d | 8 |

| H (nitrophenyl) | 7.69 | t | 8 |

| H (benzothiazole) | 7.55 | t | 7.2 |

| H (benzothiazole) | 7.45 | t | 7.2 |

| Source: rsc.org |

The conformation of benzothiazole derivatives, particularly the dihedral angle between the benzothiazole ring system and its substituents, significantly influences their properties. NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the preferred conformations in solution. researchgate.net For instance, in related N-nitroso-2r, 6c-diphenylpiperidin-4-one oximes, the analysis of NOESY spectra helped determine the relative populations of different boat and chair conformations. researchgate.net In the solid state, X-ray crystallography of a related compound, 2-(2-Nitrophenyl)-1,3-benzothiazole, reveals that the benzothiazole moiety is essentially planar and forms a dihedral angle of 48.3(1)° with the benzene (B151609) ring. nih.gov The nitro group is also twisted with respect to its attached benzene ring. nih.gov While this provides solid-state information, NMR studies are crucial for understanding the conformational dynamics in solution.

NMR spectroscopy is also a powerful tool for investigating dynamic processes in solution, such as tautomerism and restricted rotation. For some benzothiazole azo dyes, 1D and 2D NMR studies have been instrumental in clarifying the tautomeric phenomenon, revealing that they predominantly exist in the Z-hydrazone form, stabilized by an intramolecular hydrogen bond. This intramolecular hydrogen bonding leads to a significant downfield chemical shift of the proton involved. While specific studies on the dynamic processes of this compound are not detailed in the provided results, the techniques applied to similar benzothiazole derivatives are directly applicable.

Advanced Mass Spectrometry (MS) Techniques for Benzothiazole Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques offer deeper structural insights through fragmentation analysis.

A mass spectrum of this compound shows several key fragments. rsc.org

| m/z | Relative Intensity (%) |

| 256 | 100 |

| 211 | 14.4 |

| 210 | 82.8 |

| 209 | 34.7 |

| 183 | 12 |

| 139 | 21.1 |

| 69 | 18.8 |

| 63 | 11.5 |

| Source: rsc.org |

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of ions, providing valuable information for structural elucidation. nih.gov By selecting a specific parent ion and inducing its fragmentation, a characteristic pattern of daughter ions is produced. While a detailed fragmentation pathway for this compound is not explicitly provided, general principles of mass spectral fragmentation can be applied. The molecular ion at m/z 256 would be expected to undergo characteristic losses, such as the loss of the nitro group (NO₂) to give a fragment at m/z 210. rsc.org Further fragmentation could involve the cleavage of the bond between the phenyl and benzothiazole rings, as well as fragmentation of the benzothiazole ring itself. nist.govnist.gov The development of databases of fragmentation patterns for related compound classes, such as 1,2,3-benzotriazin-4-ones, aids in the prediction and identification of structures. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. kobv.de This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. For instance, HRMS was used to confirm the elemental composition of a related brominated benzothiazole derivative, where the calculated mass for C₁₃H₁₀BrN₃NaO₂S₂⁺ was 361.9795 and the found mass was 361.9802. mdpi.com Isotope analysis, observing the characteristic isotopic patterns of elements like sulfur, further confirms the elemental composition. Modern HRMS techniques, such as those coupled with gas chromatography-electron ionization (GC-EI-HR-qToF-MS), allow for the identification of general fragmentation pathways and common fragment types within a substance family. kobv.de

X-ray Crystallography and Solid-State Structural Analysis of Benzothiazole Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

For the related compound, 2-(2-Nitrophenyl)-1,3-benzothiazole, a single-crystal X-ray diffraction study revealed a monoclinic crystal system with the space group P2₁/c. nih.gov

| Crystal Data | |

| Formula | C₁₃H₈N₂O₂S |

| Molecular Weight | 256.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6092 (2) |

| b (Å) | 12.7854 (3) |

| c (Å) | 11.9938 (3) |

| β (°) | 90.556 (2) |

| V (ų) | 1166.78 (5) |

| Z | 4 |

| Source: nih.gov |

The analysis showed that the benzothiazole system is nearly planar, with the maximum deviation from the plane being for the sulfur atom. nih.gov The phenyl ring is oriented at a dihedral angle of 48.3(1)° with respect to the benzothiazole ring. nih.gov The crystal packing is stabilized by C—H···O hydrogen bonds, which form zigzag chains along the b-axis, and weak C—H···π interactions. nih.gov Such detailed structural information is invaluable for understanding the solid-state properties and for computational modeling studies.

Determination of Crystal Packing and Intermolecular Interactions

X-ray crystallography studies of a related isomer, 2-(2-Nitrophenyl)-1,3-benzothiazole, show that the benzothiazole system is essentially planar. nih.govdoaj.org The benzene ring is oriented at a dihedral angle of 48.3(1)° with respect to the benzothiazole moiety. nih.govdoaj.org A significant twist is observed in the nitro group, which is rotated out of the plane of its attached benzene ring by 52.0(1)°. nih.govdoaj.org

Polymorphism and Solid-State Properties

While specific studies on the polymorphism of this compound are not detailed in the provided results, the investigation of different crystalline forms is crucial for understanding its solid-state properties. The synthesis of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers, which crystallized in different crystal systems and space groups, highlights how the position of the nitro group can influence the solid-state arrangement. mdpi.com This suggests that this compound could also exhibit polymorphism, with each polymorph possessing distinct physical properties. Differential scanning calorimetry (DSC) is a key technique for investigating the thermal properties and phase transitions of such compounds. scite.ainih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule. These experimental methods, often complemented by theoretical calculations such as Density Functional Theory (DFT), allow for precise assignment of vibrational modes. scite.ainih.govresearchgate.netresearchgate.net

Key vibrational frequencies for related benzothiazole derivatives have been identified. For instance, the C=N stretching vibration of the benzothiazole moiety is typically observed in the range of 1412-1513 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also characteristic. In a similar molecule, 2-amino-5-nitropyridinium trichloroacetate, the NO₂ asymmetric stretching vibration is found at 1527 cm⁻¹, while the symmetric stretch is at 1355 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed as weak intensity bands in the 3000-3100 cm⁻¹ region. researchgate.net

The following table summarizes key vibrational bands and their assignments for related benzothiazole and nitro-containing compounds, which can be used as a reference for analyzing the spectra of this compound.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3000-3100 | researchgate.net |

| C=N Stretch (Benzothiazole) | 1412-1513 | researchgate.net |

| NO₂ Asymmetric Stretch | ~1527 | researchgate.net |

| NO₂ Symmetric Stretch | ~1355 | researchgate.net |

This table is based on data from related compounds and serves as a predictive guide for this compound.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides critical insights into the electronic transitions and photophysical behavior of this compound.

Absorption and Emission Characteristics

The UV-Vis absorption spectra of benzothiazole derivatives typically exhibit broad absorption bands corresponding to both π→π* and n→π* electronic transitions. mdpi.com For a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the maximum absorption wavelengths (λ_max) were observed between 271 nm and 307 nm. mdpi.com The position of the nitro group was found to influence the absorption properties, with a red-shift observed as the nitro group moved from the ortho to the meta and then to the para position. mdpi.com

Fluorescence spectroscopy reveals the emission properties of these compounds. Chalcogenides based on 4-amino-2,1,3-benzothiadiazole exhibit bright emissions with major bands in the range of 519–536 nm. nih.gov The emission lifetime for these compounds is in the nanosecond range (4–20 ns), which is characteristic of fluorescence. nih.gov

The absorption and emission data for related compounds are presented in the table below:

| Compound Class | Absorption λ_max (nm) | Emission λ_max (nm) | Reference |

| N-(benzo[d]thiazol-2-yl)-nitrobenzamides | 271-307 | Not Specified | mdpi.com |

| 4-amino-2,1,3-benzothiadiazole derivatives | Not Specified | 519-536 | nih.gov |

Quantum Yield Determinations and Photostability

The quantum yield is a measure of the efficiency of the fluorescence process. For some highly emissive benzothiadiazole derivatives, the quantum yield in toluene (B28343) solutions can be close to 100%, and in the solid state, it can reach up to 93%. nih.gov

Photostability is a crucial parameter for any potential application involving light. Photobleaching experiments on a solid phosphinoamine based on 4-amino-2,1,3-benzothiadiazole showed a gradual decrease in emission intensity of about 10% over 12 hours of continuous irradiation. nih.gov This indicates a degree of photostability under visible light exposure. The development of benzothiophene (B83047) synthesis using visible light photocatalysis further underscores the importance of understanding the photochemistry of such heterocyclic systems. acs.org

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Benzothiazoles

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of benzothiazole (B30560) derivatives at the molecular level. scirp.orgmdpi.com These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about molecular structure, stability, and reactivity. scirp.orgscienceopen.com DFT has become a popular and powerful tool in quantum chemistry for studying the reactivity and stability of molecules like benzothiazole and its derivatives in both gaseous and aqueous phases. scirp.orgsigmaaldrich.com

For instance, calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31+G(d,p), to optimize molecular geometries and analyze various electronic properties. scirp.orgscirp.org The choice of the functional and basis set can influence the accuracy of the results, and studies often compare different methods to validate their findings. mdpi.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

A key aspect of quantum chemical calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scirp.orgconicet.gov.ar

A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgconicet.gov.ar This concept is central to predicting how a molecule will interact with other chemical species. For example, in a study of benzothiazole derivatives, substitution at the 2-position was found to alter the HOMO-LUMO gap, thereby influencing the molecule's reactivity. scirp.org In 2-arylbenzothiazoles, the HOMO is often distributed across the entire molecule, while the LUMO may be localized on a specific moiety, such as the benzothiadiazole unit in related structures. mdpi.com This distribution of frontier orbitals is crucial for understanding intramolecular charge transfer (ICT) processes. imist.ma

Table 1: Key Concepts in HOMO-LUMO Analysis

| Term | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (ionization potential). conicet.gov.ar |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electron affinity). conicet.gov.ar |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. scirp.orgconicet.gov.ar |

| Intramolecular Charge Transfer (ICT) | Electron redistribution within a molecule upon excitation | Influenced by the spatial distribution of HOMO and LUMO. imist.ma |

Ground State and Excited State Properties Prediction

Quantum chemical calculations are also employed to predict the properties of molecules in both their electronic ground state and excited states. Time-dependent DFT (TD-DFT) is a widely used method for studying electronic transitions and predicting absorption and emission spectra. mdpi.comimist.ma

By calculating the energies of vertical transitions, researchers can simulate UV-Vis absorption spectra and understand the nature of the electronic excitations, such as π-π* or intramolecular charge transfer (ICT) transitions. imist.ma For example, in a carbazole-benzothiazole based compound, low-energy broad absorption bands were assigned to an ICT from the carbazole (B46965) donor to the benzothiazole acceptor. imist.ma

Furthermore, these calculations can shed light on the changes in molecular geometry and dipole moment upon excitation. rsc.org The difference in dipole moments between the ground and excited states is particularly important in understanding solvatochromism—the change in color of a substance when dissolved in different solvents. rsc.org Experimental and computational studies on related benzothiadiazole derivatives have shown that while ground state dipole moments can be small, the excited state dipole moments can be substantially different, indicating significant charge redistribution upon excitation. rsc.org

Molecular Dynamics Simulations for Benzothiazole Derivatives

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. acs.orgbiointerfaceresearch.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and other dynamic processes. acs.orgnih.gov These simulations are particularly useful for understanding how benzothiazole derivatives behave in a more realistic, solution-phase environment. nih.govnih.gov

Conformational Space Exploration

Molecules are not rigid structures; they can adopt various conformations by rotating around single bonds. MD simulations are a powerful tool for exploring the conformational space of a molecule and identifying its most stable or biologically active conformations. nih.gov For example, a conformational analysis of 2-phenylbenzothiazine derivatives using a semiempirical molecular orbital method identified two local minimum conformations with different rotational angles of the 2-phenyl ring. nih.gov The relative populations of these conformations were found to correlate with their biological activity. nih.gov In the context of 2-(3-Nitrophenyl)-1,3-benzothiazole, MD simulations could reveal how the nitro-substituted phenyl ring rotates relative to the benzothiazole core and how this flexibility influences its interactions with biological targets or its photophysical properties.

Solvent Effects on Molecular Behavior

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a solute molecule. nih.gov MD simulations explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions. nih.gov For instance, a combined experimental and computational study revealed the crucial role of water in the formation of 2-substituted benzothiazoles. nih.govresearchgate.net DFT Molecular Dynamics simulations demonstrated that bulk water, through its extensive hydrogen bond network, significantly reduces the reaction barriers compared to aprotic environments. nih.gov

Simulations can also elucidate how solvent polarity affects the electronic properties of benzothiazole derivatives. imist.maimist.ma The polarizable continuum model (PCM) is often used in conjunction with DFT to approximate the effect of a solvent. imist.ma Studies on carbazole-benzothiazole systems have shown that increasing solvent polarity can stabilize intramolecular charge transfer states, leading to changes in absorption and emission spectra. imist.maimist.ma

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical)

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery and design. Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that link molecular descriptors (physicochemical properties, steric and electronic features) to a specific biological endpoint. nih.govmdpi.comnih.gov

For benzothiazole derivatives, which exhibit a wide range of biological activities including antimicrobial and anticancer effects, QSAR models are valuable tools. nih.govnih.gov These models can help in identifying the key structural features that govern a compound's potency and in designing new, more active analogues. scielo.org.mx

A QSAR study on a series of 2-arylbenzothiazole derivatives with antimicrobial activity found that the hydrophilic-lipophilic balance was a key determinant of their activity. nih.gov In another study on halogen- and amidino-substituted benzothiazoles with antiproliferative activity, 3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) descriptors, which relate to the 3D distribution of atomic mass and polarizability, were found to be important. mdpi.com The removal of the 5-nitro group on the benzimidazole (B57391) ring of nitazene (B13437292) opioids, which share some structural similarities with the title compound, was consistently found to cause a pronounced decrease in potency. nih.gov Such findings highlight the importance of specific substituents and their positions in determining biological activity.

Table 2: Common Descriptors in QSAR Models for Benzothiazole Derivatives

| Descriptor Type | Example | Relevance to Activity |

|---|---|---|

| Hydrophilic-Lipophilic Balance | LogP | Governs cellular absorption and thus antimicrobial activity. nih.gov |

| 3D-MoRSE Descriptors | Mor30m, Mor09p | Reflects the 3D distribution of atomic mass and polarizability, correlating with antitumor effects. mdpi.com |

| BCUT Descriptors | BELp1, BEHv6 | Based on atomic properties like polarizability and van der Waals volumes, used to model cytotoxicity. mdpi.com |

| Steric and Electrostatic Fields | SOMFA | Used to model how the shape and charge distribution of a molecule affect its interaction with a biological target. nih.gov |

These theoretical and computational approaches provide a robust framework for investigating this compound. By combining quantum chemical calculations, molecular dynamics simulations, and SAR/QSAR studies, a comprehensive understanding of this compound's properties and potential applications can be achieved, guiding future experimental work and the rational design of new benzothiazole-based molecules.

Ligand-Receptor Interaction Modeling (In silico docking)

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger receptor protein. This method is instrumental in drug discovery and materials science for understanding potential biological targets and interaction mechanisms.

For the benzothiazole class of compounds, molecular docking has been extensively used to explore their potential as inhibitors of various enzymes. nih.govnih.gov The process involves generating a three-dimensional structure of the ligand, in this case, this compound, and fitting it into the active site of a target protein. The binding affinity is then calculated and scored based on the intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

While specific docking studies exclusively focusing on this compound are not extensively detailed in the available literature, research on analogous benzothiazole derivatives provides a strong indication of its potential binding modes. The presence of the benzothiazole core, a known pharmacophore, combined with the nitrophenyl group, offers multiple points for interaction. The nitro group can act as a hydrogen bond acceptor, while the aromatic rings are capable of engaging in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket. mdpi.com

Studies on related benzothiazole derivatives have identified them as potential inhibitors for a range of protein targets, including those crucial for microbial survival and cancer progression. For instance, various derivatives have been docked against enzymes like dihydroorotase, dihydropteroate (B1496061) synthase, and fibroblast growth factor receptor-1 (FGFR-1). nih.govbohrium.commdpi.com These studies reveal that the stability of the ligand-receptor complex is often enhanced by hydrogen bonds and hydrophobic interactions. mdpi.comfrontiersin.org

Table 1: Summary of Molecular Docking Studies on Related Benzothiazole Derivatives

| Target Protein(s) | Key Findings/Interactions Noted | Reference |

|---|---|---|

| α-Amylase and α-Glucosidase | Binding modalities are influenced by substituents on the ligand, with pi-electronic systems interacting with electron-deficient sites on the enzymes. | nih.gov |

| Phosphatidylinositol 3-kinase α (PI3Kα) | Docking was used to elucidate probable binding modes at the ATP binding pocket. Polar substituents can enhance activity by forming hydrogen bonds. | tcmsp-e.com |

| Lysozyme (B549824) | Predominance of aromatic, hydrophobic Van der Waals interactions, specifically T-shaped π-π stacking between the benzothiazole ring and TRP108. Conventional hydrogen bonds also contribute to stability. | mdpi.com |

| E. coli Dihydroorotase | Compounds were evaluated as potential inhibitors, with docking studies used to determine the ability of the ligands to bind to the target. | nih.gov |

| FGFR-1 | Simulations were performed to elucidate the binding modes of benzothiazole derivatives within the ATP-binding pocket of the enzyme. | bohrium.com |

QSAR/QSPR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physical properties. These predictive models are invaluable for designing new compounds with enhanced potency or desired characteristics, thereby reducing the need for extensive experimental synthesis and testing.

For benzothiazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for activities such as anticancer and antimicrobial effects. tcmsp-e.comnih.gov These models typically use a set of "molecular descriptors" that quantify various aspects of a molecule's topology, geometry, and electronic properties.

A 3D-QSAR study on benzothiazole derivatives as PI3Kα inhibitors revealed that electron-withdrawing groups at the para position of the phenyl ring could be beneficial for the inhibitory potency. tcmsp-e.com This finding is highly relevant for this compound, as the nitro group (NO₂) is a strong electron-withdrawing group. Its presence is expected to significantly influence the electronic properties of the molecule and, consequently, its biological activity. QSAR models have demonstrated that the activity of benzazoles can depend on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com

Table 2: Overview of QSAR Studies on Benzazole Scaffolds

| Biological Activity Studied | Modeling Method | Important Descriptor Types Identified | Reference |

|---|---|---|---|

| PI3Kα Inhibition | CoMFA, CoMSIA (3D-QSAR) | Steric, electrostatic, hydrophobic, and hydrogen bonding fields. Electron-withdrawing groups on the phenyl ring were noted as potentially beneficial. | tcmsp-e.com |

| Antiproliferative Activity | QSAR | Topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes (BCUT descriptors). | nih.govmdpi.com |

| Caspase-3 Inhibition | Stepwise-Multiple Linear Regression (SW-MLR) | Descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments. | nih.gov |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules. These simulations are crucial for interpreting experimental spectra, assigning vibrational modes, and understanding the electronic transitions that give rise to color and fluorescence.

Computational NMR and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the spectroscopic properties of molecules with high accuracy. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These theoretical calculations can be compared with experimental data to confirm molecular structures. Experimental ¹H NMR data for this compound has been reported in the literature. rsc.org

Table 3: Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H (position tbd on nitrophenyl ring) | 8.93 | s | - |

| H (position tbd on nitrophenyl ring) | 8.41 | d | 7.6 |

| H (position tbd on nitrophenyl ring) | 8.33 | dd | 8.0, 1.2 |

| H (position tbd on benzothiazole ring) | 8.11 | d | 8.0 |

| H (position tbd on benzothiazole ring) | 7.95 | d | 8.0 |

| H (position tbd on nitrophenyl ring) | 7.69 | t | 8.0 |

| H (position tbd on benzothiazole ring) | 7.55 | t | 7.2 |

| H (position tbd on benzothiazole ring) | 7.45 | t | 7.2 |

Source: rsc.org

Similarly, theoretical vibrational frequencies (Infrared and Raman spectra) are calculated using DFT. These calculations help in the assignment of complex experimental spectra by providing a full set of vibrational modes and their corresponding frequencies. mdpi.com A key diagnostic for a successful geometry optimization is the absence of any imaginary frequencies in the computed vibrational spectrum. mdpi.com For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C=N stretching of the thiazole (B1198619) ring, and symmetric and asymmetric stretching of the NO₂ group. mdpi.com

Table 4: Representative Calculated Vibrational Frequencies for Key Functional Groups in Benzothiazole Derivatives

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretching | 3000 - 3150 | mdpi.commdpi.com |

| NO₂ Asymmetric Stretching | ~1530 - 1560 | nih.gov |

| NO₂ Symmetric Stretching | ~1345 - 1385 | nih.gov |

| Aromatic C-C Stretching | 600 - 795 | mdpi.com |

Simulated UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. The calculations can also model the emission from the lowest excited state back to the ground state, predicting the fluorescence spectrum.

The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, also obtainable from DFT calculations, is a key indicator of electronic transition energy. mdpi.com A smaller gap generally corresponds to absorption at a longer wavelength. For this compound, the presence of the electron-withdrawing nitro group in conjugation with the benzothiazole system is expected to lower the LUMO energy, reduce the HOMO-LUMO gap, and cause a bathochromic (red) shift in the absorption maximum (λₘₐₓ) compared to the unsubstituted parent compound. mdpi.com

Benzothiazole derivatives are often fluorescent, and some are used as fluorescent probes. nih.gov Simulations can provide insight into the nature of the emissive state and factors that might enhance or quench fluorescence. The photophysics of these molecules can be complex, but computational modeling provides a powerful lens for their investigation.

Applications in Materials Science and Advanced Technologies

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The versatility of the benzothiazole (B30560) core allows for the tuning of electronic and optical properties, making its derivatives promising for use in organic light-emitting diodes (OLEDs) and other organic electronic devices like organic field-effect transistors (OFETs). nih.govresearchgate.net The development of materials for OLEDs has progressed through generations, from fluorescent to phosphorescent and thermally activated delayed fluorescence (TADF) emitters, with a constant need for materials with high stability and efficiency. researchgate.net

The efficiency of an OLED is heavily dependent on the charge transport characteristics of the materials used. Balanced charge injection and transport are crucial for achieving high performance. rsc.org For a material to be effective, the ease with which it can gain or lose electrons, represented by its electron affinity (EA) and ionization potential (IP), is a critical factor. mdpi.com

In benzothiazole derivatives, the presence of electron-withdrawing groups, such as the nitro (-NO2) group, has been shown to influence the charge transport properties significantly. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) have demonstrated that the substitution of a nitro group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduction in the energy gap is advantageous for charge transport and optoelectronic properties. nih.gov The reorganization energy, which relates to the charge transfer process between adjacent molecules, is another key parameter in evaluating charge transport in organic semiconductors. mdpi.com Bipolar host materials, which can transport both holes and electrons effectively, are particularly sought after to ensure balanced charge distribution within the emissive layer of an OLED, leading to improved device performance. rsc.orgmdpi.com

| Property | Significance in OLEDs | Influence of Nitro Group |

| Ionization Potential (IP) | Energy barrier for hole injection | Can be tuned by substituents |

| Electron Affinity (EA) | Energy barrier for electron injection | Can be tuned by substituents |

| HOMO/LUMO Energy Gap | Affects charge transport and emission color | Tends to be reduced, enhancing charge transport |

| Reorganization Energy | Rate of charge hopping between molecules | Lower values are desirable for high mobility |

| Charge Carrier Mobility | Efficiency of charge movement through the material | Influenced by molecular packing and electronic properties |

This table provides a summary of key charge transport properties and their relevance in OLED applications.

Benzothiazole derivatives can function as either the light-emitting material (emitter) or the host material in the emissive layer of an OLED. researchgate.net As emitters, their molecular structure is designed to produce efficient and pure-colored luminescence. nih.gov When used as a host material, the benzothiazole derivative forms a matrix for a dopant emitter (often a phosphorescent complex). rsc.org An effective host material must possess a high triplet energy to prevent energy loss from the phosphorescent dopant. rsc.orgrsc.org

The donor-acceptor nature of compounds like 2-(3-nitrophenyl)-1,3-benzothiazole makes them suitable for creating bipolar materials. mdpi.com In one study, new benzothiadiazole-containing luminophores were shown to act not only as emitters with high photoluminescence quantum yields but also as active transport centers for charge carriers in the emissive layer of OLED devices. mdpi.com An OLED using one such compound as the emissive material demonstrated a maximum brightness of 10,500 cd/m² and a current efficiency of 2.7 cd/A. mdpi.com

Derivatives of 1-phenyl-1H-benzo[d]imidazole have been investigated as host materials for phosphorescent and TADF-based OLEDs. rsc.org These materials exhibited high thermal stability and suitable triplet energies, leading to an external quantum efficiency of 13% in an OLED with a phosphorescent emitter. rsc.org

Fluorescent Probes and Chemosensors

The inherent fluorescence of the benzothiazole core makes it an excellent building block for creating fluorescent probes and chemosensors. researchgate.netmdpi.com These sensors are designed to detect specific ions, molecules, or environmental changes through a measurable change in their fluorescence properties.

The design of a selective chemosensor involves integrating a recognition site (receptor) with a signaling unit (fluorophore). The 2,1,3-benzothiazole core often serves as the fluorophore. mdpi.com The selectivity of the probe is determined by the specific interaction between the receptor and the target analyte. researchgate.net

For instance, to detect specific analytes, the benzothiazole structure can be modified with reactive groups. In one design, a diphenyl phosphonate (B1237965) unit was attached to a benzothiazole derivative to create a probe for peroxynitrite (ONOO⁻). nih.govnih.gov The design principle relies on the selective reaction of the analyte with the phosphonate group, leading to a change in the electronic properties of the fluorophore and a corresponding change in its fluorescence emission. nih.gov Another strategy involves linking the benzothiazole core to other functional units, such as a naphthalimide, to create a sensor for nitroaromatic compounds like 2,4,6-trinitrophenol (TNP). mdpi.com The interaction in this case can be a non-covalent hydrogen-bonding interaction. mdpi.com

The detection mechanism of these fluorescent probes typically involves either fluorescence quenching ("turn-off") or enhancement ("turn-on").

Fluorescence Quenching: This occurs when the interaction with the analyte provides a pathway for non-radiative de-excitation of the fluorophore's excited state. A common mechanism is photoinduced electron transfer (PET). For example, a naphthalimide-benzothiazole conjugate was designed to detect trinitrophenol (TNP). mdpi.com The fluorescence of the probe was quenched upon binding to TNP due to a donor-acceptor electron transfer process. mdpi.com Similarly, certain benzothiazole-based sensors exhibit a "turn-off" response in the presence of Fe³⁺ ions, forming a complex that quenches the fluorescence. researchgate.net The presence of a nitroaromatic substituent is also known to strongly quench fluorescence in some dye systems. nih.gov

Fluorescence Enhancement: In a "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent. The reaction or binding with the analyte blocks a non-radiative decay pathway, "turning on" the fluorescence. For example, benzothiazole-based probes for peroxynitrite were designed to be weakly fluorescent initially. nih.govnih.gov The reaction with peroxynitrite cleaves a part of the molecule, resulting in a highly fluorescent product and a significant enhancement of the fluorescence signal—up to an 850-fold increase in one case. nih.gov This allows for highly sensitive detection, with limits of detection reported to be as low as 12.8 nM. nih.govnih.gov

| Sensor Type | Mechanism | Example Analyte |

| Turn-Off | Fluorescence Quenching (e.g., PET) | Fe³⁺, 2,4,6-Trinitrophenol (TNP) |

| Turn-On | Inhibition of Quenching Mechanism | Peroxynitrite (ONOO⁻) |

This table illustrates the two primary mechanisms of fluorescent probes based on benzothiazole derivatives.

Photovoltaic Devices and Solar Energy Conversion

Benzothiadiazole and its derivatives are widely used as electron-acceptor units in the design of organic materials for photovoltaic applications. stanford.edumdpi.com Their strong electron-withdrawing nature helps in creating donor-acceptor copolymers with low bandgaps, which is crucial for efficient light absorption in organic solar cells (OSCs). mdpi.comresearchgate.net

In bulk heterojunction (BHJ) solar cells, a blend of an electron-donating polymer and an electron-accepting material forms the active layer. Benzothiadiazole-based molecules and polymers have been successfully employed as either the donor or acceptor component. stanford.eduresearchgate.netnih.gov

One study reported on a copolymer based on benzothiadiazole and alkylphenyl-substituted benzodithiophene. nih.gov Solar cells fabricated with this polymer blended with a fullerene acceptor (PC₇₁BM) achieved a power conversion efficiency (PCE) of up to 8.07%. nih.gov In another example, a benzothiadiazole derivative was used as a third component (cascade material) in a ternary blend organic solar cell, which improved the device performance by about 12% compared to the binary device, reaching a PCE of 8.34%. mdpi.com The role of the benzothiadiazole unit is to facilitate charge transfer and improve exciton (B1674681) dissociation. mdpi.com The ionization potential of these polymers is also a key factor, as higher values can lead to higher open-circuit voltages and better device stability. researchgate.net

| Polymer/Molecule System | Role | Achieved Power Conversion Efficiency (PCE) | Reference |

| PBDTP-DTBT / PC₇₁BM | Donor | 8.07% | nih.gov |

| PTB7:Compound T:PC₇₁BM | Cascade Material | 8.34% | mdpi.com |

| PI-BT / P3HT | Acceptor | 2.54% | stanford.edu |

| PTBzT₂-C12 / PCBM | Donor | 1% | researchgate.net |

This table summarizes the performance of various photovoltaic devices incorporating benzothiadiazole derivatives.

Light Absorption Characteristics and Energy Transfer

The photophysical behavior of benzothiazole derivatives is a key area of research. These compounds are known to exhibit interesting light absorption and emission properties. nih.govnih.gov The this compound structure, with its donor-acceptor design, facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is crucial for its optical and electronic properties. researchgate.net

The absorption spectrum of benzothiazole-based dyes is influenced by the electronic nature of their constituent parts. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) help in understanding the electronic transitions and predicting the optical properties. researchgate.netresearchgate.net For instance, the introduction of electron-withdrawing groups like the nitro group can significantly modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby affecting the absorption wavelength. nih.gov

Furthermore, some benzothiazole derivatives have been investigated for two-photon absorption (TPA), a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. nih.gov This property is particularly valuable for applications in bio-imaging and photodynamic therapy. While specific TPA data for this compound is not extensively detailed, related D-π-A structures based on a benzothiazole acceptor have shown promising TPA cross-sections. nih.gov

Performance in Dye-Sensitized Solar Cells (DSSCs) or Organic Solar Cells

Benzothiazole and its parent structure, benzothiadiazole, are frequently used as building blocks for sensitizers in Dye-Sensitized Solar Cells (DSSCs) and as components in the active layer of Organic Solar Cells (OSCs). researchgate.netresearchgate.net Their function is to absorb light and facilitate charge separation and transport, which are critical processes for photovoltaic conversion.

In the context of solar cells, the donor-acceptor architecture, such as that in this compound, is highly desirable. researchgate.netacs.org The benzothiazole unit often serves as an electron acceptor or part of the π-conjugated bridge that connects the donor and acceptor moieties in organic dyes. acs.org This structure promotes efficient intramolecular charge transfer from the donor to the acceptor upon light absorption, which is the initial step in generating a photocurrent. acs.org The performance of these solar cells is highly dependent on the energy levels (HOMO and LUMO) of the dye, its absorption spectrum, and its ability to inject electrons into the semiconductor (like TiO2 in DSSCs) or facilitate charge separation in bulk heterojunction OSCs. researchgate.netacs.org

While specific efficiency data for DSSCs or OSCs using this compound as the primary sensitizer (B1316253) are not widely reported, research on analogous systems provides insight. For example, copolymers based on benzothiadiazole have achieved power conversion efficiencies (PCEs) of over 8% in polymer solar cells. researchgate.net The strategic design of D-A copolymers incorporating benzothiadiazole units has been shown to yield good stability and favorable HOMO energy levels for efficient device performance. researchgate.net The table below summarizes the performance of some solar cells using related benzothiadiazole-based dyes.

| Dye/Polymer System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PBDTP-DTBT/PC71BM | N/A | N/A | N/A | 8.07 | researchgate.net |

| WS5 (Furan-based linker) | N/A | N/A | N/A | 5.5 | acs.org |

| WS6 (Thiophene-based linker) | N/A | N/A | N/A | 3.5 | acs.org |

| WS7 (Thiophene-based linker) | 0.660 | 9.50 | 68 | 4.3 | acs.org |

| N/A: Data not available in the provided search results. |

Advanced Optical Materials

The search for new materials with unique optical properties for applications in photonics and optoelectronics is a driving force in materials science. Chromophores with a D-π-A structure are central to the development of materials with nonlinear optical (NLO) properties.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, an effect that is dependent on the light's intensity. Materials with a large second-order NLO response (measured as the first hyperpolarizability, β) are sought after for technologies like frequency doubling and optical switching. dntb.gov.ua The push-pull electronic structure of molecules like this compound, where an electron-donating part is connected to an electron-accepting part through a π-conjugated system, is a classic design for achieving high NLO activity. researchgate.netmdpi.com

The benzothiazole moiety can act as an effective electron acceptor in NLO chromophores. dntb.gov.uaresearchgate.net When combined with a strong electron-withdrawing group like the nitrophenyl group, the resulting molecule can exhibit a significant NLO response. Computational studies have shown that the arrangement and strength of donor and acceptor groups are critical in tuning the hyperpolarizability of benzothiazole-based dyes. dntb.gov.ua Good photostability is also a crucial requirement for practical NLO materials, and benzothiazole derivatives have been studied for this property, although a trade-off between high NLO response and photostability is often observed. researchgate.net A patent for a benzothiazole derivative has reported a second-harmonic generation (SHG) effect 1.90 times that of commercial KDP and a two-photon absorption cross-section of 35.75 GM, highlighting the potential of this class of compounds. google.com

The table below presents theoretical NLO data for a related compound, showcasing the type of properties investigated.

| Property | Value |

| Second Harmonic Generation (SHG) vs KDP | 1.90x |

| Two-Photon Absorption Cross-Section (σ2PA) | 35.75 GM |

| Data from a patented benzothiazole derivative. google.com |

Photochromic and Thermochromic Behavior

Photochromism and thermochromism are phenomena where a compound undergoes a reversible change in color upon exposure to light or heat, respectively. These properties are of interest for applications such as smart windows, optical data storage, and molecular switches.

Currently, there is limited specific information available in the surveyed scientific literature regarding the photochromic or thermochromic properties of this compound. While research exists on the photochromism of other heterocyclic compounds like benzothiophene (B83047) and other benzothiazole derivatives, these effects are typically dependent on specific structural features that allow for reversible isomerization or proton transfer, which may not be present in this compound. nih.gov

Biological Activities and Mechanistic Insights Strictly Excludes Human Clinical Trials, Dosage, Safety, Adverse Effects

In Vitro Antimicrobial Activity and Mechanism of Action

Benzothiazole (B30560) derivatives have been extensively studied for their ability to inhibit the growth of various pathogenic microorganisms. nih.govnih.govresearchgate.net The introduction of a nitro group on the phenyl ring is often associated with potent biological activity. rjptonline.orgresearchgate.net

While specific data for 2-(3-Nitrophenyl)-1,3-benzothiazole is limited in the provided search results, the broader class of nitro-substituted benzothiazoles has demonstrated notable antibacterial action. For instance, certain nitro-substituted benzothiazole derivatives have shown potent activity against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antimicrobial agents. rjptonline.orgresearchgate.net One study highlighted that specific nitro-benzothiazole compounds were effective against P. aeruginosa at concentrations of 50 µg/ml and 100 µg/ml. rjptonline.orgresearchgate.net

Another related study on benzothiazole derivatives reported activity against both Gram-positive and Gram-negative bacteria. Derivatives were tested against strains including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Salmonella typhimurium, with Minimum Inhibitory Concentration (MIC) values ranging from 0.10 to 0.75 mg/mL. nih.gov Although these are not the exact target compound, they suggest the potential antibacterial profile of the benzothiazole scaffold. The antibacterial mechanism for some benzothiazole derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Table 1: Antibacterial Activity of Related Benzothiazole Derivatives

| Compound Type | Bacterial Strain | Activity Measure (MIC) | Reference |

|---|---|---|---|

| Nitro-substituted benzothiazoles | Pseudomonas aeruginosa | Active at 50-100 µg/ml | rjptonline.orgresearchgate.net |

| Substituted benzothiazole-thiazolidinones | Escherichia coli | 0.20–0.50 mg/mL | nih.gov |

| Substituted benzothiazole-thiazolidinones | Staphylococcus aureus | 0.10–0.75 mg/mL | nih.gov |

| Benzothiazolyl triazolium derivatives | Bacillus subtilis | 2-8 µg/mL | nih.gov |

| Benzothiazolyl triazolium derivatives | Escherichia coli | 2-8 µg/mL | nih.gov |

The antifungal potential of the benzothiazole scaffold is well-documented. nih.govresearchgate.net A derivative, N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide, which shares the nitrophenyl feature, exhibited activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This suggests that the nitro-substitution contributes significantly to the antifungal efficacy.

Studies on other benzothiazole derivatives have shown efficacy against various fungal strains. researchgate.netmdpi.com For example, certain 2-imino-thiazolidin-4-one derivatives of benzothiazole displayed more pronounced antifungal activity than other related structures when tested against C. albicans. researchgate.net The mechanism of action for the antimicrobial effects of some benzothiazoles is thought to involve the inhibition of key cellular processes or enzymes essential for microbial survival. nih.gov

Anticancer Activity in Cell Lines and Molecular Mechanisms

The benzothiazole core is a recognized scaffold for the development of potent anticancer agents, with some derivatives showing significant cytotoxicity against various human tumor cell lines. nih.govnih.govresearchgate.netijprajournal.com The antiproliferative effects are often enhanced by specific substitutions on the benzothiazole and phenyl rings. ijprajournal.com

Research into related benzothiazole compounds demonstrates a common mechanism of inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For instance, studies on nitrophenyl-containing heterocyclic compounds, though not benzothiazoles specifically, have shown the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in liver cancer (HEGP2) cell lines. researchgate.netresearchgate.net This was confirmed through Annexin V-FITC assays, which detect apoptotic cells. researchgate.netresearchgate.net

Similarly, other 2-substituted benzothiazoles have been found to induce cell cycle arrest in the sub-G1 phase and promote apoptosis in breast cancer cell lines. scilit.com This process is often associated with the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), leading to cell death. scilit.com Cedrol, a natural compound, has been shown to induce G1 phase arrest and apoptosis in lung carcinoma cells by inhibiting minichromosome maintenance (MCM) proteins, which are crucial for DNA replication. nih.gov This highlights a potential mechanism that could be relevant to other anticancer compounds.

Table 2: In Vitro Anticancer Activity of Related Benzothiazole Derivatives

| Compound/Derivative Type | Cancer Cell Line | Effect | IC₅₀/IG₅₀ Value | Reference |

|---|---|---|---|---|

| Nitrophenyl sulphonamide-based benzothiazole | HeLa (Cervical Cancer) | Growth Inhibition | 0.22 µM | nih.govtandfonline.com |

| N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide | MCF-7 (Breast Cancer) | Cytotoxicity | ~25 µM | |

| 2-phenylbenzothiazole derivative (DF203) | Various | Cytotoxicity | Low micromolar | nih.gov |

| Pyrrolopyrimidine with benzothiazole moiety (7d) | HCT-116 (Colon Cancer) | Cytotoxicity | 0.14 µmol L⁻¹ | mdpi.com |

| Pyrrolopyrimidine with benzothiazole moiety (7d) | NCI-H460 (Lung Cancer) | Cytotoxicity | 0.28 µmol L⁻¹ | mdpi.com |

The anticancer activity of benzothiazole derivatives is frequently linked to their ability to inhibit critical enzymes and signaling pathways that drive cancer progression. nih.gov Benzothiazoles have been identified as potential inhibitors of protein kinases, such as Ataxia-Telangiectasia and Rad3-related (ATR) kinase, which are involved in DNA damage response. mdpi.com

Furthermore, some 2-substituted benzothiazoles have been shown to downregulate the protein expression of Epidermal Growth Factor Receptor (EGFR) and inhibit key downstream signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR in breast cancer cells. scilit.com A related compound, 3-nitrobenzothiazolo(3,2-a)quinolinium (B1206250) (NBQ), was found to interact with DNA topoisomerase II, an enzyme crucial for DNA replication and a target for several anticancer drugs. nih.gov This interaction suggests that topoisomerase inhibition could be a key part of the biological activity of such compounds. nih.gov

The interaction with DNA is a primary mechanism for many anticancer and antimicrobial agents. Spectroscopic studies are commonly used to investigate how compounds bind to DNA. researchgate.net A DNA intercalator is a molecule that can insert itself between the base pairs of a DNA double helix. nih.gov This action can disrupt DNA replication and transcription, leading to cell death.

Studies on metal complexes of benzothiazole Schiff bases have demonstrated an intercalative mode of binding to calf thymus DNA (CT-DNA). researchgate.net This was confirmed using electronic absorption spectroscopy, where a decrease in the intensity of the absorption band (hypochromism) upon addition of DNA is indicative of intercalation. researchgate.net Similarly, the DNA intercalator 3-nitrobenzothiazolo(3,2-a)quinolinium (NBQ) has been studied for its effects on DNA topoisomerases, which are directly linked to its DNA binding properties. nih.gov Research on other benzothiazole-triazole hybrids also confirmed DNA interaction, with binding constants indicating a strong association with DNA. researchgate.net These findings suggest that DNA intercalation is a plausible mechanism of action for the biological activities of this compound and its analogues. nih.govnih.govresearchgate.net

Anti-inflammatory Properties and Modulation of Inflammatory Pathways (cellular models)